molecular formula C34H36N2O9 B15190231 N,N'-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) CAS No. 86573-54-8

N,N'-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide)

Cat. No.: B15190231
CAS No.: 86573-54-8
M. Wt: 616.7 g/mol
InChI Key: LCQGUOATKYUKQE-UHFFFAOYSA-N
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Description

N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises two benzamide groups connected by an oxybis(2,1-phenylenemethylene) linker, with each benzamide group further substituted with three methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) typically involves a multi-step process. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N’-(Oxybis(2,1-phenylenemethylene))diamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide).

Chemical Reactions Analysis

Types of Reactions

N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of methoxy groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Oxydi-4,1-phenylene)bis(2-methylbenzamide): Similar structure but with methyl groups instead of methoxy groups.

    N,N’-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): Contains selenium atoms, providing different chemical properties.

Uniqueness

N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) is unique due to the presence of multiple methoxy groups, which enhance its solubility and reactivity. This compound’s specific structure allows for versatile applications in various fields, making it a valuable molecule for scientific research and industrial applications.

Properties

CAS No.

86573-54-8

Molecular Formula

C34H36N2O9

Molecular Weight

616.7 g/mol

IUPAC Name

[[7-[[7-[[hydroxy-(3,4,5-trimethoxyphenyl)methyl]amino]-7-bicyclo[4.1.0]hepta-1,3,5-trienyl]oxy]-7-bicyclo[4.1.0]hepta-1,3,5-trienyl]amino]-(3,4,5-trimethoxyphenyl)methanol

InChI

InChI=1S/C34H36N2O9/c1-39-25-15-19(16-26(40-2)29(25)43-5)31(37)35-33(21-11-7-8-12-22(21)33)45-34(23-13-9-10-14-24(23)34)36-32(38)20-17-27(41-3)30(44-6)28(18-20)42-4/h7-18,31-32,35-38H,1-6H3

InChI Key

LCQGUOATKYUKQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(NC2(C3=CC=CC=C32)OC4(C5=CC=CC=C54)NC(C6=CC(=C(C(=C6)OC)OC)OC)O)O

Origin of Product

United States

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